![molecular formula C12H17N3O2 B14377799 N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea CAS No. 88235-72-7](/img/structure/B14377799.png)
N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea is a chemical compound that belongs to the class of oxime derivatives This compound is characterized by the presence of a hydroxyimino group, which is known for its high reactivity and ability to form complexes with metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea typically involves the condensation reaction between an appropriate oxime and a urea derivative. One common method involves the reaction of 1-hydroxyimino-2-methylpropan-2-amine with N-methyl-N’-phenylurea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form complexes with metal ions, which can then participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-Hydroxyimino-2-methyl-1-(2-pyridyl)prop-2-yl]hydroxylamine: Another oxime derivative with similar reactivity.
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: A compound with antioxidant properties.
Uniqueness
N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea is unique due to its specific structure, which allows for versatile reactivity and the formation of stable complexes with metal ions. This makes it particularly useful in applications requiring high reactivity and stability .
Eigenschaften
CAS-Nummer |
88235-72-7 |
|---|---|
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-(1-hydroxyimino-2-methylpropan-2-yl)-1-methyl-3-phenylurea |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,9-13-17)15(3)11(16)14-10-7-5-4-6-8-10/h4-9,17H,1-3H3,(H,14,16) |
InChI-Schlüssel |
RLDFYIUIQVPMLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=NO)N(C)C(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


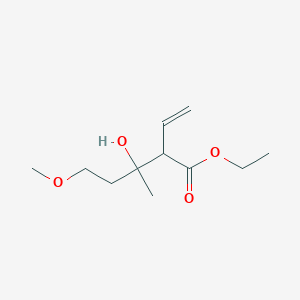
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
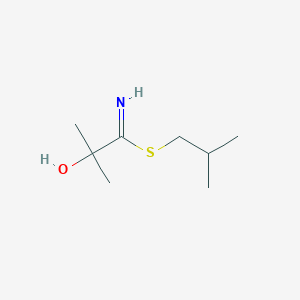
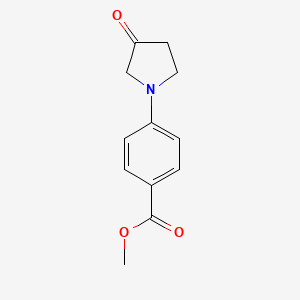
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

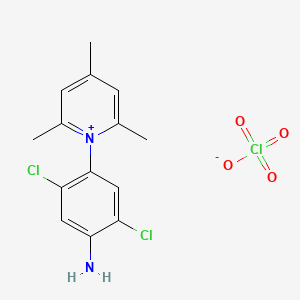
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
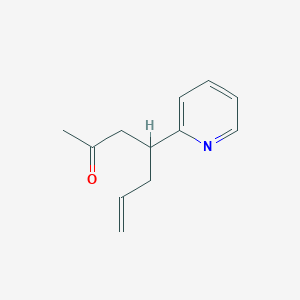
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
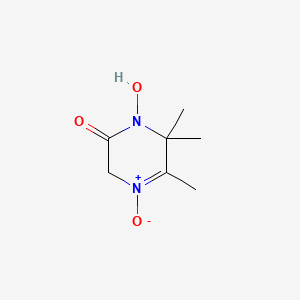
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)

